Welcome to the BenchChem Online Store!
molecular formula C14H17NO2 B8560707 1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole

1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B8560707
M. Wt: 231.29 g/mol
InChI Key: QKPNUBFELROWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07465730B2

Procedure details

Utilizing the general procedure outlined in EXAMPLE 1, acetonyl acetone (5.88 mL, 50 mmol) and 2,4-dimethoxyaniline (7.12 mL, 50 mmol) reacted to give 1-(2,4-dimethoxyphenyl)-2,5-dimethylpyrrole as a tan solid: 1H NMR (CDCl3, 500 MHz) δ 7.08 (dd, 1H), 6.59 (d, 1H), 6.55 (dd, 1H), 5.90 (s, 2H), 3.91 (s, 3H), 3.80 (s, 3H), 1.97 (s, 6H); MS (ESI) 232 (M+H)+.
Quantity
5.88 mL
Type
reactant
Reaction Step One
Quantity
7.12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:5][C:6](=O)[CH3:7])[C:2]([CH3:4])=O.[CH3:9][O:10][C:11]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:12]=1[NH2:13]>>[CH3:9][O:10][C:11]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:12]=1[N:13]1[C:6]([CH3:7])=[CH:5][CH:1]=[C:2]1[CH3:4]

Inputs

Step One
Name
Quantity
5.88 mL
Type
reactant
Smiles
C(C(=O)C)CC(C)=O
Step Two
Name
Quantity
7.12 mL
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)N1C(=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.